molecular formula C28H24ClN3O3 B3557741 2-chloro-N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpyridine-3-carbohydrazide

2-chloro-N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpyridine-3-carbohydrazide

Cat. No.: B3557741
M. Wt: 486.0 g/mol
InChI Key: TVRWXHXNTSMYHC-UHFFFAOYSA-N
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Description

2-chloro-N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpyridine-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a phenyl group, and a hydrazide functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O3/c1-19-10-14-21(15-11-19)28(35,22-16-12-20(2)13-17-22)27(34)31-32(23-7-4-3-5-8-23)26(33)24-9-6-18-30-25(24)29/h3-18,35H,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRWXHXNTSMYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=C(N=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpyridine-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chloropyridine-3-carbohydrazide with 2-hydroxy-2,2-bis(4-methylphenyl)acetic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpyridine-3-carbohydrazide: shares similarities with other hydrazide derivatives and pyridine-based compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable molecule for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpyridine-3-carbohydrazide
Reactant of Route 2
2-chloro-N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpyridine-3-carbohydrazide

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